2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE is an organic compound belonging to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a phenoxybutyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with phenoxybutylamine to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzodiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: A compound with a similar chlorophenyl group but different functional groups.
Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: Another compound with a chlorophenyl group and a phenol moiety.
Uniqueness
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)benzimidazole |
InChI |
InChI=1S/C25H23ClN2O/c26-21-15-12-20(13-16-21)14-17-25-27-23-10-4-5-11-24(23)28(25)18-6-7-19-29-22-8-2-1-3-9-22/h1-5,8-17H,6-7,18-19H2/b17-14+ |
InChI Key |
XMUOLMCMDGITSL-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.